

Triterpenoid biosynthesis in Meliaceae family

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Compound Focus: Azadirachtin

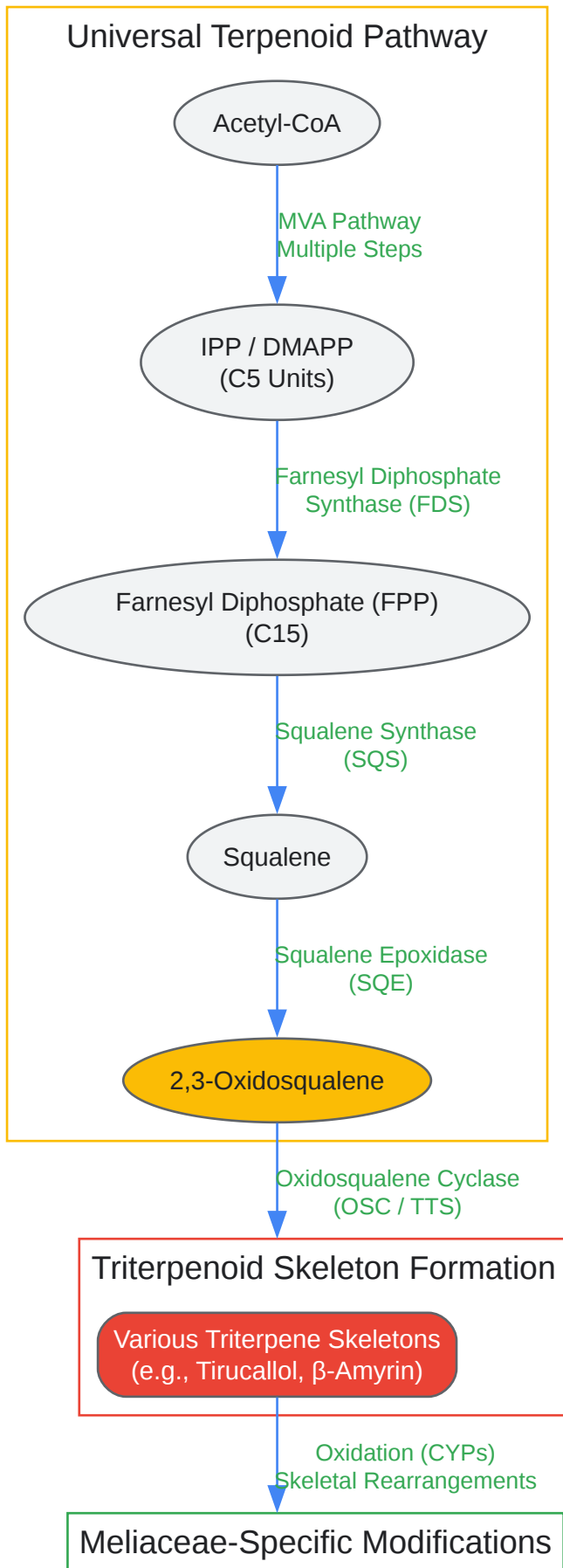
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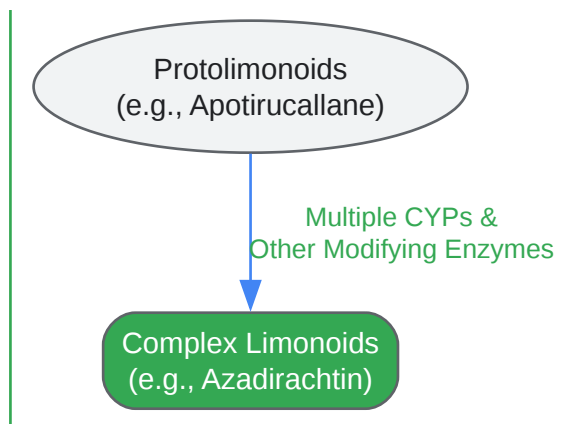
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Core Biosynthetic Pathway

Triterpenoid biosynthesis in Meliaceae occurs primarily via the **mevalonate (MVA) pathway** in the cytosol [1] [2]. The framework from universal terpenoid precursors to Meliaceae-specific limonoids is outlined below.





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The biosynthetic pathway from universal precursors to Meliaceae-specific triterpenoids and limonoids involves multiple key enzymatic steps.

Key Enzymes and Genes

Functional characterization of genes from *Azadirachta indica* (neem) has been crucial in elucidating this pathway [3] [2].

Enzyme Class	Key Genes Identified	Function in Pathway	Experimental Validation
Squalene Synthase (SQS)	AiSQS [3]	Condenses two FPP molecules to form squalene.	Cloned and functionally characterized [3].
Squalene Epoxidase (SQE)	AiSQE1, AiSQE2, AiSQE3 [3]	Epoxidizes squalene to 2,3-oxidosqualene.	AiSQE1 functionally characterized; essential for triterpenoid biosynthesis [3].
Oxidosqualene Cyclase (OSC)	AiTTS1, AiTTS2, AiCAS [3]	Cyclizes 2,3-oxidosqualene into triterpene skeletons.	AiTTS1 produces tirucalla-7,24-dien-3 β -ol; AiTTS2 produces a mix of skeletons; site-directed mutagenesis performed [3].

Enzyme Class	Key Genes Identified	Function in Pathway	Experimental Validation
Cytochrome P450s (CYPs)	Multiple (e.g., CYP71, CYP76 subfamilies) [3] [2]	Oxidize and modify the triterpene skeleton.	Ten P450 systems identified via transcriptomics; role in oxidation inferred [3].

Experimental Protocols

For researchers aiming to study or manipulate this pathway, here are detailed methodologies for key steps.

Transcriptome Analysis for Gene Discovery

This is a foundational method for identifying candidate genes [3].

- **Sample Collection:** Harvest different plant tissues (e.g., kernel, pericarp, leaves, flowers). For neem, kernel and pericarp are rich in limonoids.
- **RNA Isolation & Quality Control:** Isolate total RNA using a standard method (e.g., CTAB). Confirm RNA integrity using an Agilent Bioanalyzer (RIN > 8.0).
- **Library Prep & Sequencing:** Prepare a sequencing library (e.g., Illumina TruSeq RNA kit). Sequence on a platform like Illumina NextSeq500 to generate 150 bp paired-end reads.
- **Data Analysis:**
 - **Assembly:** Assemble high-quality reads into transcripts using a *de novo* assembler.
 - **Annotation:** Compare assembled transcripts against known databases (e.g., Nr, Swiss-Prot) using BLAST.
 - **Expression Profiling:** Calculate gene expression levels (e.g., FPKM) in different tissues to prioritize candidates highly expressed in biosynthetically active tissues.

Functional Characterization of Triterpene Synthases (TTS)

This protocol confirms the enzyme's catalytic activity [3].

- **Heterologous Expression:**
 - Clone the full-length coding sequence (e.g., AiTTS1) into a yeast expression vector like pYES2.
 - Transform the construct into a suitable *Saccharomyces cerevisiae* strain (e.g., EPY300).

- **In Vivo Functional Assay:**
 - Grow transformed yeast in selective medium with galactose to induce gene expression.
 - Extract sterols and triterpenes from the yeast cell pellet using organic solvents (e.g., hexane).
- **Metabolite Analysis:**
 - Analyze extracts using **GC-MS** or **LC-MS**.
 - Identify the enzymatic product by comparing its retention time and mass spectrum with authentic standards. For AiTTS1, the primary product is **tirucalla-7,24-dien-3 β -ol**.

Enhancing Triterpenoid Production with Mn²⁺

An advanced protocol to increase metabolite yield for study or production [4].

- **Treatment:** Treat mycelia of the fungus *Sanghuangporus baumii* (a triterpenoid-producing organism) with varying concentrations of **Mn²⁺** (e.g., 1 mM to 10 mM).
- **Biomass & Metabolite Quantification:**
 - Measure mycelial biomass to assess growth impact.
 - Extract total triterpenoids and quantify content using colorimetric assays.
- **Transcriptome Analysis:** As above, compare the transcriptomes of treated and control groups to identify **Differentially Expressed Genes (DEGs)**.
- **Key Gene Validation:**
 - Identify a key upregulated gene (e.g., HMGS).
 - Clone this gene and heterologously express it in yeast.
 - Measure the production of pathway intermediates like **squalene** to confirm the gene's role in enhancing the flux through the pathway.

Research Gaps and Future Directions

Despite significant progress, major challenges remain:

- **The Azadirachtin Puzzle:** The complete biosynthetic pathway for the highly oxidized and complex limonoid **azadirachtin** is still not fully known [2]. The specific sequence of oxidative steps and ring-opening reactions after the protolimonoid stage requires further elucidation.
- **Missing Enzymes:** While early-stage genes are being identified, many of the downstream **Cytochrome P450s** and **glycosyltransferases** responsible for the structural diversity of Meliaceae triterpenoids have not yet been characterized [3] [2].
- **Biosynthetic Gene Clusters (BGCs):** Although BGCs for diterpenoids are known in related families like Lamiaceae [5], it is not yet confirmed if triterpenoid genes are clustered in Meliaceae genomes, which is a promising area for genomic investigation.

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